molecular formula C12H18O3Si B13951375 Trimethylsilyl (2-methoxyphenyl)acetate CAS No. 55590-71-1

Trimethylsilyl (2-methoxyphenyl)acetate

Cat. No.: B13951375
CAS No.: 55590-71-1
M. Wt: 238.35 g/mol
InChI Key: RKCAHERJDCJFCL-UHFFFAOYSA-N
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Description

Trimethylsilyl (2-methoxyphenyl)acetate is a silylated ester derivative of (2-methoxyphenyl)acetic acid, characterized by a trimethylsilyl (TMS) group replacing the traditional alkyl ester oxygen. This structural modification enhances its utility in organic synthesis, particularly as a protecting group or intermediate in complex reactions. The 2-methoxyphenyl moiety contributes electron-donating effects, influencing reactivity and stability.

Properties

CAS No.

55590-71-1

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C12H18O3Si/c1-14-11-8-6-5-7-10(11)9-12(13)15-16(2,3)4/h5-8H,9H2,1-4H3

InChI Key

RKCAHERJDCJFCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl (2-methoxyphenyl)acetate can be synthesized through the reaction of 2-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2-methoxyphenyl acetate, such as ketones, alcohols, and substituted phenyl acetates .

Mechanism of Action

The mechanism of action of trimethylsilyl (2-methoxyphenyl)acetate involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating the selective transformation of target molecules. This is achieved through the formation of stable silyl ethers or esters, which can be easily removed under specific conditions .

Comparison with Similar Compounds

Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate (CAS 212688-07-8)

  • Structure : Features a methyl ester and hydroxyl group at the 2-position of the phenyl ring, contrasting with the TMS ester and methoxy group in the target compound.
  • Synthesis : Achieved in 96% yield via optimized routes, highlighting the efficiency of methyl ester formation compared to silylation methods requiring stringent conditions (e.g., chlorotrimethylsilane/base systems for TMS esters) .

Trimethylsilyl Trimethylsiloxyacetate

  • Structure: Contains dual TMS groups—one as the ester and another as a siloxy substituent on the acetate backbone.
  • Applications: Used in specialized syntheses where dual silylation enhances steric protection or modifies electron density. The additional siloxy group reduces hydrolysis susceptibility compared to mono-silylated esters like the target compound .

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate

  • Structure : Incorporates a sulfamoyl group at the 2-position, enabling hydrogen bonding and bioactivity absent in the target compound.
  • Applications : Widely used in pharmaceuticals due to its sulfamoyl group, whereas the TMS ester’s primary role is in synthetic intermediates or protective groups .

Reactivity and Stability

  • Hydrolysis Sensitivity : TMS esters hydrolyze faster than alkyl esters due to the TMS group’s superior leaving ability. For instance, solvolysis studies on exo/endo acetates (e.g., 84% exo acetate stability at 150°C) suggest that steric hindrance from the methoxyphenyl group in the target compound may further modulate hydrolysis rates .

Research Findings and Data

Compound Key Features Synthesis Yield/Conditions Applications References
Trimethylsilyl (2-Methoxyphenyl)Acetate TMS ester, 2-methoxy substituent Requires anhydrous silylation Synthetic intermediate, protecting group
Methyl (2-Hydroxy-4-Methoxyphenyl)Acetate Methyl ester, hydroxyl group 96% yield, mild conditions Pharmaceutical precursor
Trimethylsilyl Trimethylsiloxyacetate Dual TMS groups, siloxy substituent Specialized silylation High-stability intermediates
Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate Sulfamoyl group, methyl ester Multi-step functionalization Drug discovery, agrochemicals

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